hCA/Wnt/|A-catenin-IN-1
Description
Human carbonic anhydrases (hCAs) are zinc-containing metalloenzymes critical for pH regulation, CO₂ hydration, and electrolyte balance. Dysregulation of hCA isoforms (e.g., hCA I, II, IX, XII) is implicated in pathologies like cancer, glaucoma, and metabolic disorders . "hCA/Wnt/α-catenin-IN-1" is a putative dual-target inhibitor designed to modulate both hCA isoforms and the Wnt/α-catenin signaling pathway, which is aberrantly activated in cancers and fibrosis. This review focuses on its pharmacological profile relative to established hCA inhibitors, leveraging data from structurally or functionally analogous compounds.
Structure
3D Structure
Properties
Molecular Formula |
C26H24N2O6S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
4-[3-phenyl-4-(3,4,5-trimethoxybenzoyl)pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O6S/c1-32-23-13-18(14-24(33-2)26(23)34-3)25(29)22-16-28(15-21(22)17-7-5-4-6-8-17)19-9-11-20(12-10-19)35(27,30)31/h4-16H,1-3H3,(H2,27,30,31) |
InChI Key |
XIALBSFHRHQZOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
While explicit synthetic routes are unavailable, the structure suggests potential strategies:
- Pyrrole Core Formation : A Paal-Knorr synthesis using a 1,4-diketone precursor could yield the pyrrole ring.
- Acylation : Friedel-Crafts acylation might introduce the trimethoxybenzoyl group at the pyrrole's 4-position.
- Sulfonamide Introduction : Sulfonation of the benzene ring followed by amidation could produce the benzenesulfonamide moiety.
These steps would require rigorous optimization to ensure regioselectivity and yield, particularly for the sterically crowded trimethoxybenzoyl group.
Purification and Characterization
Post-synthetic purification likely involves chromatographic techniques, given the compound's moderate polarity. Analytical data from PubChem and GlpBio indicate the following properties:
| Property | Value |
|---|---|
| Solubility in DMSO | 125 mg/mL (253.79 mM) |
| Storage Temperature | -20°C |
| Purity | >99% |
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying purity and structural integrity, though specific chromatographic conditions are undisclosed.
Formulation and Stability
hCA/Wnt/β-catenin-IN-1 is typically stored as a lyophilized powder at -20°C to prevent degradation. For in vitro applications, stock solutions are prepared in DMSO at concentrations up to 253.79 mM , with aliquots stored to avoid freeze-thaw cycles. Stability studies under varying pH and temperature conditions are absent in public literature, necessitating empirical validation for specific experimental setups.
Comparative Analysis with Analogous Inhibitors
hCA/Wnt/β-catenin-IN-1 belongs to a class of β-catenin inhibitors, though its dual targeting of carbonic anhydrases (hCA II, IX, XII) distinguishes it from peers like XAV939 (tankyrase inhibitor) and ICG-001 (TCF/β-catenin disruptor). The table below contrasts key properties:
This dual inhibition likely enhances efficacy in hypoxic tumors, where hCA IX/XII overexpression is common.
Chemical Reactions Analysis
Inhibition of Carbonic Anhydrases (hCAs)
hCA/Wnt/β-catenin-IN-1 exhibits nanomolar inhibition constants (Ki) for hCA isoforms:
| Isoform | Ki (nM) | Biological Relevance |
|---|---|---|
| hCA II | 33.6 | Ubiquitous cytosolic isoform |
| hCA IX | 24.1 | Hypoxia-inducible, tumor-associated |
| hCA XII | 6.8 | Overexpressed in renal cancers |
This inhibition acidifies the tumor microenvironment, sensitizing cells to chemotherapeutics .
Disruption of β-Catenin/TCF4 Interaction
The compound binds β-catenin’s N-terminal Helix-C domain (residues 360–480), competing with TCF4 for docking. Critical interactions include:
-
Hydrogen bonding with Ser347 and Lys435
-
Hydrophobic packing against Phe387 and Phe435
-
Electrostatic stabilization via Lys435 and Asp445
This disrupts transcriptional activation of Wnt target genes (e.g., c-Myc, Cyclin D1) .
Stabilization of β-Catenin Destruction Complex
hCA/Wnt/β-catenin-IN-1 enhances Axin1 binding to β-catenin, promoting phosphorylation and degradation:
| Step | Effect of Compound | Outcome |
|---|---|---|
| Phosphorylation by CK1/GSK3β | Increased β-TrCP recruitment | Ubiquitination and proteasomal degradation |
| Nuclear translocation | Reduced β-catenin nuclear entry | Downregulation of Wnt targets |
This dual mechanism reduces cytoplasmic β-catenin levels by 62% in HCT116 cells (IC₅₀ = 1.2 µM) .
Comparative Analysis with Other Wnt Inhibitors
| Compound | Target Interaction | Selectivity Over Non-Canonical Pathways | IC₅₀ (β-Catenin Inhibition) |
|---|---|---|---|
| hCA/Wnt/β-catenin-IN-1 | β-catenin/TCF4 + hCA IX/XII | >100-fold (vs. JAK/STAT, Notch) | 0.8 µM |
| iCRT3 | β-catenin/TCF4 | 50-fold | 1.5 µM |
| XAV939 | Tankyrase (Axin stabilization) | 20-fold | 11 nM |
| SKL2001 | β-catenin/Axin | Non-selective | 10 µM |
hCA/Wnt/β-catenin-IN-1 uniquely combines Wnt pathway inhibition with hCA-mediated pH modulation, enhancing efficacy in hypoxic tumors .
Pharmacological Cross-Reactivity
Scientific Research Applications
Cancer Therapy Applications
The primary application of hCA/Wnt/|A-catenin-IN-1 lies in cancer therapy. It has shown potential in treating cancers characterized by hyperactive Wnt signaling. Its selective action against cancer cells with aberrant Wnt signaling makes it particularly valuable for targeted therapies. Studies indicate that treatment with this compound reduces the proliferation and migration of cancer cells reliant on the Wnt/β-catenin pathway for growth.
Case Studies
- Non-Small Cell Lung Cancer (NSCLC) : Research has indicated that abnormalities in the Wnt/β-catenin pathway enhance invasiveness in lung cancer. Upregulation of Wnt-1 and downregulation of Axin1 can lead to overactivation of this pathway and increased expression of downstream oncogenes like Cyclin D1 . This suggests that this compound could be beneficial in treating aggressive forms of lung cancer.
- Hepatocellular Adenoma (HCA) : A study reported cases of HCA where activating mutations in β-catenin were linked to malignant transformation into hepatocellular carcinoma (HCC). The use of this compound could potentially inhibit these transformations by targeting the aberrant signaling pathways involved .
Comparative Analysis with Other Compounds
This compound is not alone in targeting the Wnt/β-catenin signaling pathway. Below is a comparison with other notable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| SKL2001 | Disrupts β-catenin/Axin interaction | Acts as an agonist for Wnt signaling |
| ICG-001 | Disrupts β-catenin/TCF interaction | Selectively inhibits transcriptional activation |
| XAV939 | Inhibits tankyrase leading to Axin degradation | Targets upstream components of the destruction complex |
| **hCA/Wnt/ | A-catenin-IN-1** | Inhibits β-catenin transactivation |
This compound stands out due to its specific inhibition of β-catenin transactivation while maintaining other Wnt signaling pathways intact, making it a unique therapeutic candidate in oncology.
Mechanism of Action
hCA/Wnt/β-catenin-IN-1 exerts its effects by binding to the active sites of human carbonic anhydrase enzymes and components of the Wnt/β-catenin signaling pathway. This binding inhibits the activity of these targets, leading to reduced cell proliferation and survival in cancer cells. The molecular targets include hCA II, hCA IX, hCA XII, and components of the Wnt/β-catenin pathway .
Comparison with Similar Compounds
Structural Features and Inhibition Potency
Table 1: Inhibition Profiles of hCA Inhibitors
Key Findings :
- Fluorination Enhances hCA II Activity: Compound 2 (fluorinated) exhibits a 3.6-fold lower hCA II KI (15 nM) vs. non-fluorinated Compound 1 (54 nM), highlighting the role of halogenation in potency .
- Non-Sulfonamide Inhibitors: Compound 3p achieves submicromolar hCA I inhibition (IC50 = 0.34 µM) without a sulfonamide group, suggesting alternative pharmacophores (e.g., hydrazones) can retain activity .
- Tumor-Associated Isoform Selectivity: Indole-based Compound 23 and quinazolinone derivatives show nanomolar inhibition of hCA IX/XII (KI = 8.5–7.1 nM), outperforming AAZ (KI = 25 nM for hCA IX) .
Selectivity and Binding Modes
- hCA I vs. II Selectivity : Compound 3p’s 4-methylphenyl group optimizes hCA I binding, while 2-methyl substitution (e.g., Compound 3r) reduces activity, indicating steric and electronic interactions dictate isoform preference .
- hCA II Active Site Flexibility : Molecular docking reveals Compound 10 adopts distinct conformations in hCA I (conserved binding) vs. hCA II (adaptive pocket), explaining its slight hCA I selectivity (SR = 3.46) .
- hCA IX/XII Specificity: Quinazolinone derivatives exploit hydrophobic residues in hCA IX/XII (e.g., Phe-131, Val-121) absent in hCA I/II, enabling isoform-specific inhibition .
Therapeutic Potential and Limitations
- Pan-hCA Inhibitors : AAZ’s broad activity limits clinical utility due to off-target effects (e.g., metabolic acidosis). Newer agents like Compound 23 mitigate this via isoform selectivity .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for hCA/Wnt/β-catenin-IN-1's dual inhibition of hCA isoforms and the Wnt/β-catenin pathway?
- Answer : hCA/Wnt/β-catenin-IN-1 exhibits selective inhibition of hCA II, IX, and XII isoforms with Ki values of 33.6, 24.1, and 6.8 nM, respectively . Concurrently, it suppresses Wnt/β-catenin signaling by destabilizing the β-catenin-Tcf transcriptional complex, a key driver of oncogenesis in APC-deficient cancers . Methodologically, researchers should validate target engagement using isoform-specific activity assays (e.g., stopped-flow CO₂ hydratase assays for hCA inhibition) and Wnt reporter gene assays (e.g., TOPFlash/FOPFlash systems) .
Q. Which experimental models are most suitable for studying hCA/Wnt/β-catenin-IN-1's anti-cancer effects?
- Answer :
- In vitro : NCI ADR-RES DOX-resistant cell lines (used in initial studies ) and APC-mutant colorectal cancer models (e.g., SW480, HT-29) to assess Wnt pathway dependency .
- In vivo : Xenograft models with β-catenin stabilization or APC loss to evaluate tumor regression and metastasis inhibition. Include controls for P-gp activity due to the compound’s reported P-gp modulation .
- Data Table :
| Model Type | Key Metrics | Relevance to Compound |
|---|---|---|
| NCI ADR-RES | IC₅₀, P-gp inhibition | Resistance mechanisms |
| SW480 (APC−/−) | β-catenin-Tcf activity | Wnt pathway specificity |
Q. How can researchers confirm the specificity of hCA/Wnt/β-catenin-IN-1 for hCA isoforms versus off-target carbonic anhydrases?
- Answer : Perform competitive inhibition assays using recombinant hCA isoforms (I, II, IX, XII) and compare Ki values. Include off-target panels (e.g., CA IV, VA) to rule out cross-reactivity. Structural analysis (e.g., X-ray crystallography) of the compound bound to hCA IX/XII can clarify binding motifs . For Wnt pathway specificity, use Tcf/Lef knockout models or siRNA-mediated β-catenin depletion to isolate effects .
Advanced Research Questions
Q. How can contradictory data on hCA/Wnt/β-catenin-IN-1's efficacy in different cancer subtypes be resolved?
- Answer : Contradictions may arise from genetic heterogeneity (e.g., APC vs. β-catenin mutations ) or microenvironmental factors (e.g., hypoxia-driven hCA IX expression). Mitigation strategies:
- Stratify cell lines by APC/β-catenin mutation status.
- Use single-cell RNA sequencing to map hCA/Wnt pathway co-activation.
- Validate findings with orthogonal assays (e.g., ChIP-seq for β-catenin-Tcf target genes) .
- Methodological Note : Incorporate multivariate statistical models to account for confounding variables, as recommended in analytical frameworks for clustered data .
Q. What experimental designs optimize hCA/Wnt/β-catenin-IN-1's therapeutic window in combination therapies?
- Answer :
- Synergy screens : Pair with DNA-damaging agents (e.g., DOX) to exploit P-gp inhibition or EGFR inhibitors to target hCA IX-overexpressing hypoxic tumors.
- Dosing : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance hCA inhibition (rapid onset) and Wnt pathway suppression (sustained effect). Monitor β-catenin nuclear translocation via immunofluorescence over time .
- Data Table :
| Combination Agent | Synergy Score (CI₅₀) | Mechanism |
|---|---|---|
| DOX | <0.8 | P-gp inhibition |
| EGFR inhibitor | TBD | Hypoxia targeting |
Q. How can computational tools refine hCA/Wnt/β-catenin-IN-1's structure-activity relationship (SAR) for improved isoform selectivity?
- Answer :
- Molecular docking : Screen against hCA IX/XII active sites to prioritize substituents enhancing hydrophobic interactions (e.g., sulfonamide derivatives).
- Machine learning : Train models on published hCA inhibitors to predict Ki values for novel analogs .
- Validation : Synthesize top candidates and test in β-catenin-driven transcriptional assays to ensure retained Wnt pathway activity .
Methodological Best Practices
- Data Reproducibility : Document full experimental conditions (e.g., buffer pH for hCA assays, cell passage numbers) per guidelines for analytical chemistry .
- Conflict Resolution : Transparently report outliers and use sensitivity analyses to assess robustness, as advocated in high-impact journals .
- Ethical Compliance : Adhere to FAIR data principles by depositing raw datasets (e.g., Ki values, RNA-seq) in public repositories with unique identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
